![molecular formula C17H11N3O4S2 B2773278 N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-14-4](/img/structure/B2773278.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, also known as MNB-T, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been the subject of numerous studies exploring its mechanism of action and potential applications.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. These compounds, including those with methoxy, nitro, and carboxamide groups, are known for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. Such a broad spectrum of activities, with less toxic effects in certain derivatives, underscores the importance of benzothiazole scaffolds in drug development (Bhat & Belagali, 2020).
Benzothiazole in Advanced Materials
Beyond pharmaceuticals, benzothiazole derivatives find applications in material science due to their unique chemical properties. These compounds can be used in the development of novel materials, sensors, and organic semiconductors, leveraging their electronic and photophysical properties. Research in this area aims to exploit the stability and functional versatility of benzothiazole rings to create advanced materials with specific desired characteristics.
Benzothiazole in Chemical Synthesis
The unique reactivity of benzothiazole derivatives, including those with specific substituents like methoxy and nitro groups, makes them valuable intermediates in organic synthesis. They serve as building blocks for synthesizing more complex molecules, demonstrating their versatility in constructing pharmacologically active heterocycles and other bioactive molecules. This aspect highlights the compound's role in facilitating the design and synthesis of new drugs and chemical entities (Zhilitskaya, Shainyan, & Yarosh, 2021).
properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O4S2/c1-24-11-3-4-12-14(8-11)26-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)25-15/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZICPXBYMUYMQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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